2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2,5-dimethylphenoxy)ethyl bromide. This intermediate is then reacted with 2-mercapto-1-(2-methoxyethyl)-1H-benzimidazole under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy and benzimidazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole
- **N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
- **2-(2,5-Dimethylphenoxy)ethylamine
Uniqueness
2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of the benzimidazole core with the dimethylphenoxy and methoxyethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O2S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C20H24N2O2S/c1-15-8-9-16(2)19(14-15)24-12-13-25-20-21-17-6-4-5-7-18(17)22(20)10-11-23-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
NQRZABDIDRLJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.